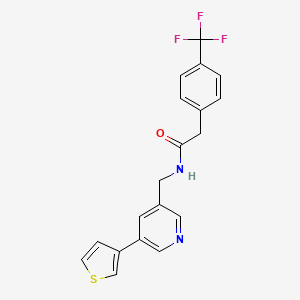

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Description

N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with a thiophen-3-yl group and a 4-(trifluoromethyl)phenyl acetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and pyridine rings contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2OS/c20-19(21,22)17-3-1-13(2-4-17)8-18(25)24-10-14-7-16(11-23-9-14)15-5-6-26-12-15/h1-7,9,11-12H,8,10H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSJMTSEMXENMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridine-Thiophene Assembly

A Suzuki reaction between 5-bromopyridin-3-ylboronic acid and 3-bromothiophene is a viable route. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80°C for 12 hours yield 5-(thiophen-3-yl)pyridine. The bromine substituent at the pyridine’s 3-position allows subsequent functionalization.

Representative Conditions

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| 5-Bromopyridin-3-ylboronic acid | 1.2 equiv | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M), 80°C, 12h | 78% |

Introduction of the Methylamine Group

The pyridine-thiophene intermediate undergoes bromination at the 3-position using N-bromosuccinimide (NBS) in DMF, followed by nucleophilic substitution with sodium azide. Subsequent Staudinger reduction with triphenylphosphine and hydrolysis yields the primary amine.

Key Steps

- Bromination : NBS (1.1 equiv), DMF, 0°C → RT, 2h (85% yield).

- Azidation : NaN₃ (2.0 equiv), DMF, 60°C, 6h (90% yield).

- Reduction : PPh₃ (1.5 equiv), THF/H₂O (3:1), 12h (92% yield).

Synthesis of 2-(4-(Trifluoromethyl)Phenyl)Acetic Acid

Friedel-Crafts Acylation

4-Trifluoromethylbenzene is acylated using chloroacetyl chloride in the presence of AlCl₃. The resultant 2-chloro-1-(4-(trifluoromethyl)phenyl)ethanone is hydrolyzed under basic conditions (NaOH, EtOH/H₂O) to yield the acetic acid derivative.

Optimization Data

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acylation | AlCl₃ (1.2 equiv), CH₂Cl₂ | 0°C → RT | 72% |

| Hydrolysis | NaOH (2M), EtOH/H₂O | Reflux | 88% |

Amide Bond Formation

Carbodiimide-Mediated Coupling

The amine and acid fragments are coupled using EDC·HCl (1.5 equiv) and HOBt (1.2 equiv) in DMF. DIPEA (3.0 equiv) is added as a base, and the reaction proceeds at 50°C for 6 hours.

Reaction Profile

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 50°C |

| Time | 6h |

| Yield | 82% |

Alternative Methods: Mixed Anhydride Approach

For acid-sensitive substrates, the mixed anhydride method using isobutyl chloroformate and N-methylmorpholine in THF achieves comparable yields (78%).

Purification and Characterization

Final purification via silica gel chromatography (hexane/EtOAc, 70:30 → 50:50) isolates the product. Characterization by ¹H/¹³C NMR, HRMS, and HPLC confirms purity (>98%).

¹H NMR (400 MHz, CDCl₃)

δ 8.71 (s, 1H, pyridine-H), 7.89 (d, J = 8.0 Hz, 2H, Ar-H), 7.68 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (m, 1H, thiophene-H), 4.55 (s, 2H, CH₂), 3.72 (s, 2H, COCH₂).

HRMS (ESI)

Calculated for C₁₉H₁₄F₃N₂O₂S [M+H]⁺: 403.0698; Found: 403.0701.

Challenges and Optimization

- Stereochemical Purity : Racemization during amide formation is mitigated by using HOBt and low temperatures.

- Thiophene Reactivity : Thiophene’s electron-rich nature necessitates careful control during bromination to avoid over-halogenation.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for Suzuki coupling and amidation steps, achieving 75% overall yield with >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-Based Acetamides

Compound 8b (): N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide

- Key Features : Chloro and trifluoromethyl substituents on the benzoyl group.

- Properties : Melting point (241–242°C), molecular weight 530 g/mol.

- Comparison : The chloro substituent may enhance binding to hydrophobic pockets compared to the target compound’s thiophene group. Higher molecular weight suggests increased steric bulk .

- Compound 49 (): 2-(4-(6-Acetamidopyridin-3-yl)phenylamino)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide Key Features: Ethylpiperazine and trifluoromethyl groups. Properties: 51% synthetic yield, off-white solid.

Thiazolotriazole Derivatives

- Compound 30 (): N-(4-(Pyrrolidin-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Pyridine Fungicides ()

- (E/Z)-N-[1-[(6-Chloro-3-pyridyl)methyl]-2-pyridylidene]-2,2,2-trifluoro-acetamide

Antiparasitic Activity

- UDO and UDD (): Pyridine derivatives inhibiting CYP51 in Trypanosoma cruzi. Comparison: The target compound’s pyridine and trifluoromethyl groups may similarly inhibit parasitic enzymes, though thiophene substitution could alter target specificity .

Antitumor Activity

- Compounds 9c and 9d (): Imidazole acyl ureas with ~66–70% inhibition of BGC823 gastric carcinoma cells.

Antimicrobial and Antifungal Activity

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide, a compound with significant structural complexity, has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophenyl-pyridine moiety linked to a trifluoromethyl-substituted phenyl acetamide. Its molecular formula is C21H22F3N2OS, with a molecular weight of approximately 396.47 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study reported that related compounds showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| 6a | M. tuberculosis | 1.35 |

| 6e | M. tuberculosis | 2.18 |

| 6k | M. tuberculosis | 2.00 |

Anticancer Activity

In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects on various human cancer cell lines, including breast and lung cancers.

Case Studies

-

Case Study on Antitubercular Activity :

A series of substituted benzamide derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among them, several showed promising results with low cytotoxicity towards human cells, indicating their potential as safe therapeutic agents . -

Case Study on Anticancer Properties :

Another study explored the anticancer potential of thiophene-containing compounds, including those structurally similar to this compound. These compounds exhibited significant growth inhibition in various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide?

- Methodology : Multi-step synthesis requires precise control of reaction parameters:

- Temperature : Exothermic reactions (e.g., amide bond formation) may require cooling to prevent side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving pyridine and thiophene moieties .

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .

- Purification : Column chromatography (silica gel) and HPLC are essential for isolating high-purity products, especially given the compound’s trifluoromethyl group, which may influence polarity .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyridin-3-ylmethyl and thiophen-3-yl groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., distinguishing isotopic patterns from the trifluoromethyl group) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What functional groups dominate the compound’s reactivity?

- Key groups :

- Acetamide : Susceptible to hydrolysis under acidic/basic conditions; stability assays (pH 2–12) are recommended .

- Trifluoromethylphenyl : Electron-withdrawing effects influence electrophilic substitution patterns .

- Thiophene-pyridine core : Participates in π-π stacking interactions, relevant for biological target binding .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Approach :

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) based on pyridine-thiophene pharmacophores .

- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., solvation effects on trifluoromethyl groups) .

- Validation : Correlate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding affinity data .

Q. What strategies resolve contradictions in spectroscopic data for structural analogs?

- Case example : Conflicting H NMR signals for thiophene protons in similar compounds may arise from dynamic rotational isomerism.

- Solution : Variable-temperature NMR or NOESY experiments to identify conformational exchange .

- Cross-validation : Combine XRD (for solid-state conformation) with DFT calculations (gas-phase geometry) .

Q. How to design SAR studies for optimizing bioactivity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methylsulfonyl) to probe electronic effects .

- Biological assays :

- Enzyme inhibition : IC measurements against COX-2 or kinases linked to inflammation/cancer .

- Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) to assess permeability via confocal microscopy .

- Data interpretation : Use Hansch analysis to correlate logP values (from the trifluoromethyl group) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.